3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol
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Overview
Description
3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol, can be achieved through various methods:
Multicomponent Reactions (MCR): This involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like tetrabromobenzene-1,3-disulfonamide.
Friedländer Approach: This method uses green strategies and involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds.
Metal-Catalyzed Synthesis: Utilizing catalysts such as iridium in water under air atmosphere to couple (2-aminopyridin-3-yl)methanol with secondary alcohols.
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve scalable multicomponent reactions and metal-catalyzed processes due to their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of naphthyridine-4-one derivatives.
Reduction: Formation of dihydro-naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antibacterial, and antiviral properties.
Materials Science: Used as ligands in coordination chemistry and components in light-emitting diodes and dye-sensitized solar cells.
Biological Research: Investigated for its role as a DNA intercalator, affecting DNA replication and transcription.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol involves:
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Nalidixic Acid: A synthetic 1,8-naphthyridine antimicrobial agent.
Uniqueness
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-benzyl-7-methyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-14-15(19)13(10-17-16(14)18-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18,19) |
InChI Key |
QRUPNIJLOWMQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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